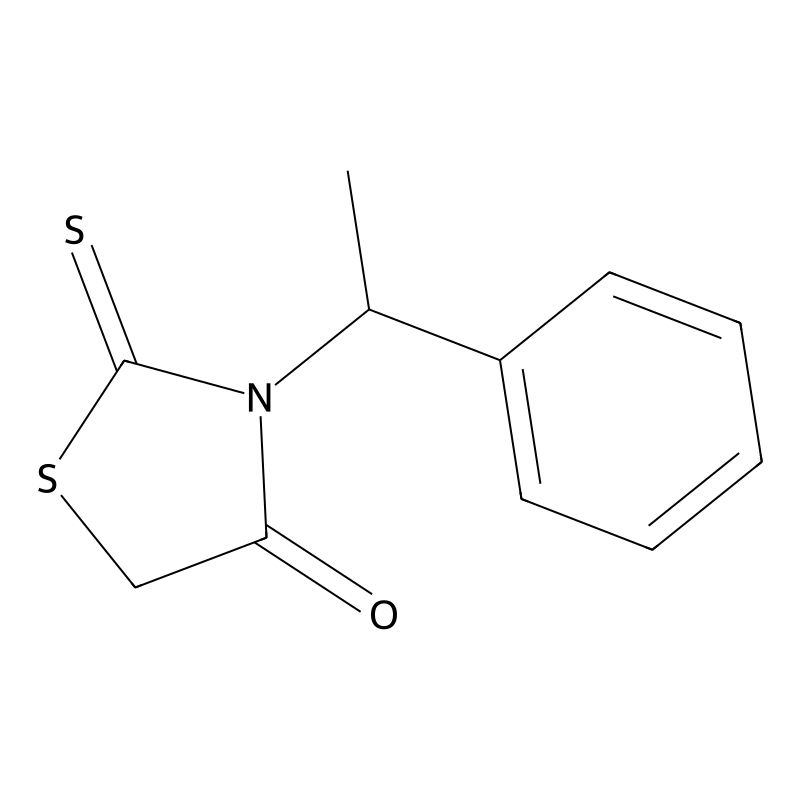

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is a sulfur-containing heterocyclic compound characterized by its thiazolidinone ring structure. The molecular formula for this compound is C11H11NOS2, and it has a molecular weight of approximately 239.33 g/mol. The compound features a thiazolidinone core with a phenylethyl substituent at the 3-position and a thioxo group at the 2-position, contributing to its unique chemical properties and biological activities .

The mechanism of action for 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is unknown due to the lack of specific research on this compound. However, other thiazolidinones have been shown to exhibit various biological activities, including anti-microbial, anti-inflammatory, and anti-cancer properties. The mechanism of action for these effects can vary depending on the specific compound [].

Synthesis and Characterization:

This specific compound, 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-, has been synthesized and characterized in scientific research. The synthesis typically involves a reaction between rhodanine (2-thioxo-4-thiazolidinone) and 1-phenylethanal (phenylacetaldehyde) under specific conditions []. The resulting product is then purified and characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity [].

Potential Biological Activities:

Research suggests that 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- may possess various biological activities, although further investigation is needed. Some studies have explored its potential:

- Antimicrobial activity: This compound has been evaluated for its antibacterial and antifungal properties against various pathogens. However, the results are inconclusive, and further studies are necessary to determine its efficacy and mechanism of action [, ].

- Antioxidant activity: The compound has also been investigated for its potential antioxidant properties. However, the available data is limited, and more research is needed to understand its antioxidant capacity and potential applications [].

Other Applications:

-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- may also find application in other areas of scientific research, such as:

- As a building block for the synthesis of more complex molecules: The core structure of this compound can be used as a starting material for the synthesis of more complex molecules with potential biological or other activities.

- As a probe molecule in studies of biological processes: The compound's specific properties may be useful for studying various biological processes, such as protein-ligand interactions or enzyme activity.

- Nucleophilic Substitution: The sulfur atom in the thioxo group can act as a nucleophile, allowing for substitutions with electrophiles.

- Cyclization Reactions: The compound can undergo cyclization to form more complex thiazolidine derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form imine derivatives, which may further undergo rearrangements or reductions.

These reactions highlight the versatility of 4-thiazolidinones in synthetic organic chemistry.

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds within the thiazolidinone class possess antimicrobial effects against various bacterial strains.

- Antioxidant Activity: The compound has demonstrated potential as an antioxidant, which may contribute to its therapeutic applications.

- Anti-inflammatory Effects: Some derivatives have been investigated for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.

These biological activities make 4-thiazolidinones promising candidates for drug development and therapeutic applications .

The synthesis of 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- typically involves several key steps:

- Formation of Thiazolidinone Ring: Starting materials such as β-amino acids or thioketones can be reacted with isothiocyanates to form the thiazolidinone structure.

- Substitution Reactions: The introduction of the phenylethyl group can be achieved through alkylation reactions using appropriate alkyl halides.

- Thioxo Group Introduction: The thioxo group is often introduced via oxidation of sulfur-containing precursors or through direct synthesis from thioketones.

These methods highlight the synthetic flexibility available for creating various derivatives of this compound .

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- has several applications in different fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is explored for potential use in drug formulations targeting infections and inflammatory conditions.

- Agricultural Chemistry: Compounds in this class may serve as agrochemicals due to their biological activity against plant pathogens.

- Material Science: Thiazolidinones are being investigated for their potential use in developing new materials with specific chemical properties.

These applications reflect the compound's versatility and importance in research and industry .

Research into the interaction of 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- with biological targets is ongoing. Notable studies include:

- Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes have shown promising results in inhibiting activities associated with disease processes.

- Receptor Binding Studies: Binding affinity studies suggest that it may interact with various receptors involved in inflammation and pain pathways.

These interaction studies are crucial for understanding the therapeutic potential of this compound .

Several compounds share structural similarities with 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo-. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Phenyl)thiazolidine-2-thione | Thiazolidine | Contains a saturated ring structure |

| 5-Methylthiazolidine-2,4-dione | Thiazolidinedione | Exhibits different reactivity due to keto group |

| 4-Thiazolidinone, 3-(4-chlorophenyl)-2-thioxo | Chlorophenyl Substituent | Enhanced biological activity due to halogen |

These compounds illustrate variations in substituents and functional groups that influence their chemical behavior and biological activity. The uniqueness of 4-thiazolidinone lies in its specific phenylethyl substitution and thioxo group, which contribute to its distinct properties and potential applications .

Classical Condensation Routes Using Rhodanine Derivatives

The synthesis of 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- through classical condensation routes primarily involves rhodanine derivatives as key starting materials [1]. The most established approach utilizes the condensation of rhodanine with appropriate aldehydes and amines under various catalytic conditions [2].

The diammonium hydrogen phosphate catalyzed method represents one of the most efficient classical approaches, achieving yields of 81-90% at 90°C within 8-16 minutes using water as the solvent [2]. This method offers several advantages including environmentally friendly conditions, mild reaction parameters, and high product yields with simple experimental procedures [2]. The reaction mechanism involves the ionization of diammonium hydrogen phosphate to form hydroxide and ammonium ions, followed by the formation of rhodanine anion and subsequent condensation with aldehyde-derived iminium ions [2].

The Holmberg method combined with Knoevenagel condensation under microwave-assisted conditions has demonstrated significant improvements in reaction efficiency [1]. This sequential one-pot two-step process achieves yields of 70-91% within 7 minutes under solvent-free conditions [1]. The methodology particularly benefits from the microwave irradiation which provides uniform heating and enhanced reaction rates compared to conventional heating methods [1].

Base-catalyzed synthesis using piperidine as catalyst in polyethylene glycol medium represents another classical approach [3]. This method requires 3 hours of reflux at 90°C to achieve 80% yields [3]. The use of polyethylene glycol as a greener alternative to traditional organic solvents addresses environmental concerns while maintaining reasonable reaction efficiency [3].

Table 1: Classical Condensation Routes Using Rhodanine Derivatives

| Reaction Type | Temperature (°C) | Time | Yield (%) | Solvent | Citation |

|---|---|---|---|---|---|

| Diammonium hydrogen phosphate catalyzed | 90 | 8-16 min | 81-90 | Water | [2] |

| Holmberg method + Knoevenagel | Variable | 7 min | 70-91 | Solvent-free | [1] |

| Base-catalyzed with piperidine | 90 | 3 h | 80 | PEG-300 | [3] |

| Microwave-assisted synthesis | 250 | 5 min | 83 | Water | [3] |

| Room temperature ionic liquid | 25 | 150 min | 63-91 | Solvent-free | [4] |

Green Chemistry Approaches for Solvent-Free Synthesis

Green chemistry methodologies for thiazolidinone synthesis have gained significant attention due to environmental considerations and sustainability requirements [5]. Solvent-free synthesis approaches eliminate the need for harmful organic solvents while maintaining or improving reaction efficiency [6].

Mechanochemical grinding using mortar and pestle represents a highly effective green approach [6]. This method achieves yields of 82-95% within 8-12 minutes at room temperature without requiring any solvents or expensive catalysts [6]. The mechanochemical approach offers several advantages including operational simplicity, reduced reaction time, simple work-up procedures, and excellent product yields [6]. The method involves the grinding of reactants with anhydrous sodium sulfate as a dehydrating agent, which absorbs released water molecules and drives the reaction forward [6].

Microwave-assisted synthesis under solvent-free conditions has demonstrated yields of 40-90% within 3-17 minutes [7]. The microwave irradiation provides efficient thermal management for temperature-sensitive reactions and produces uniform heating, leading to increased product yields under mild conditions [7]. This approach significantly reduces reaction times compared to conventional heating methods while maintaining high selectivity [7].

Ionic liquid-mediated synthesis using 1-methylimidazolium tetrafluoroborate achieves exceptional yields of 90-97% within 2-4 minutes under microwave conditions [7]. Ionic liquids serve as green reaction media that can be easily recovered and recycled, making this approach particularly attractive for sustainable synthesis [7]. The ionic liquid provides both the reaction medium and catalytic activity, eliminating the need for additional catalysts [7].

Table 2: Green Chemistry Approaches for Solvent-Free Synthesis

| Method | Conditions | Time | Yield (%) | Temperature (°C) | Citation |

|---|---|---|---|---|---|

| Mechanochemical grinding | Mortar and pestle | 8-12 min | 82-95 | Room temp | [6] |

| Microwave-assisted | MW 250W | 3-17 min | 40-90 | 70-120 | [7] |

| Ionic liquid-mediated | [MIM]+BF4- IL | 2-4 min | 90-97 | Microwave | [7] |

| Ultrasound-assisted | Ultrasound irradiation | Variable | Variable | Room temp | [8] |

| Water-mediated synthesis | Thiamine hydrochloride | 18 h | 81-91 | 80 | [7] |

Mechanochemical Synthesis Under Catalyst-Free Conditions

Mechanochemical synthesis represents a paradigm shift in thiazolidinone preparation, eliminating the need for catalysts and solvents while achieving superior reaction efficiency [6]. The catalyst-free approach relies on mechanical energy provided through grinding to activate chemical bonds and facilitate ring formation [6].

The optimization of mechanochemical conditions reveals that the presence of dehydrating agents significantly enhances reaction efficiency [6]. Without dehydrating agents, reactions proceed slowly with yields of only 48% after 15 minutes of grinding [6]. The addition of anhydrous sodium sulfate as a dehydrating agent dramatically improves yields to 80% under similar conditions [6]. Further optimization by adjusting the stoichiometric ratios of reactants and dehydrating agent achieves maximum yields of 95% within 8 minutes [6].

The mechanochemical approach demonstrates broad substrate scope with various aromatic and aliphatic substituents [6]. Electron-withdrawing and electron-donating groups are well tolerated, with yields ranging from 82-95% across different substrates [6]. The method shows particular efficiency with imines derived from aliphatic amines, which afford better yields compared to aromatic amine derivatives [6].

The proposed mechanism for mechanochemical synthesis involves initial nucleophilic attack of amine nitrogen on aldehyde carbonyl carbon, followed by imine formation with water elimination [6]. Subsequently, nucleophilic sulfur from thioglycolic acid attacks the iminic carbon, leading to electron rearrangement and cyclization to form the thiazolidinone ring with concurrent water elimination [6]. The anhydrous sodium sulfate effectively removes water molecules, driving the equilibrium toward product formation [6].

Table 3: Mechanochemical Synthesis Optimization Conditions

| Entry | Imine (equiv) | Thioglycolic acid (equiv) | Dehydrating agent (equiv) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 1.0 | None | 15 | 48 |

| 2 | 1.0 | 1.0 | Na2SO4 (1) | 15 | 80 |

| 3 | 1.0 | 1.2 | Na2SO4 (1) | 5 | 83 |

| 4 | 1.0 | 1.0 | Na2SO4 (2) | 8 | 88 |

| 5 | 1.0 | 1.2 | Na2SO4 (2) | 8 | 95 |

Multi-Component Reaction Strategies for Functionalization

Multi-component reactions provide efficient pathways for thiazolidinone synthesis by combining multiple reactants in a single synthetic operation [8]. These strategies offer advantages including atom economy, synthetic efficiency, and reduced waste generation compared to step-wise approaches [8].

The three-component reaction involving amines, aldehydes, and thioglycolic acid represents the most fundamental multi-component approach [8]. Using triethylamine as catalyst in refluxing methanol, this method achieves high yields within 7 hours [8]. The reaction proceeds through initial imine formation followed by nucleophilic addition and cyclization to form the thiazolidinone ring [8].

Four-component condensation-cyclization reactions expand the synthetic scope by incorporating additional functionalization elements [8]. The reaction of aldehydes, hydrazine, alpha-haloketones, and allyl isothiocyanate in the presence of triethylamine catalyst provides access to highly functionalized thiazolidinone derivatives [8]. This approach demonstrates the versatility of multi-component strategies in accessing diverse structural motifs [8].

Heterogeneous catalysis using iron oxide nanoparticles immobilized on silica supports provides sustainable multi-component synthesis [8]. The Fe3O4/SiO2/Salen/Mn/ionic liquid magnetic nanoparticles catalyst enables solvent-free reactions at room temperature with yields ranging from 60-98% [8]. The catalyst can be easily recovered using external magnets and reused for multiple cycles without significant activity loss [8].

Pseudopeptide-linked rhodanine synthesis through tandem Michael/domino cycloaddition/Ugi reactions represents an advanced multi-component strategy [8]. This diversity-oriented approach combines primary amines, carbon disulfide, and maleic anhydride to form thiazolidine intermediates, which subsequently react with benzaldehydes, anilines, and isocyanides under ultrasound irradiation in water [8].

Table 4: Multi-Component Reaction Strategies for Functionalization

| Components | Catalyst | Conditions | Time | Yield (%) | Citation |

|---|---|---|---|---|---|

| 3-component (amine, aldehyde, thioglycolic acid) | Et3N | Reflux in MeOH | 7 h | High yields | [8] |

| 4-component (aldehyde, hydrazine, haloketone, isothiocyanate) | Fe3O4/SiO2/Salen/Mn/IL MNPs | Solvent-free, RT | Variable | 60-98 | [8] |

| Three-component using ATAs | Organic base | CHCl3, RT | Variable | Good yields | [8] |

| MCR with Fe3O4 catalyst | Fe3O4/SiO2/Salen/Mn/IL | Solvent-free, RT | Variable | Good to excellent | [8] |

| Pseudopeptide-linked rhodanine | None | Water, ultrasound | Variable | Good yields | [8] |

Industrial-Scale Production Challenges and Yield Optimization

Industrial-scale production of 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- faces multiple challenges that significantly impact commercial viability and manufacturing economics [9] [10]. The global 2-thiazolidinone market, valued at 12.6 million USD in 2025, reflects the growing demand but also highlights the constraints imposed by production challenges [9].

Economic factors represent the primary barriers to large-scale production [9] [10]. High production costs stem from complex synthesis processes requiring specialized equipment and skilled operators [10]. Raw material price volatility creates additional economic uncertainty, with fluctuations in global chemical prices leading to production cost instability [10]. The compound annual growth rate of 4.1% projected for the thiazolidinone market indicates steady but constrained growth due to these economic limitations [9].

Technical challenges encompass complex synthesis routes that require precise control of reaction conditions [11]. The scale-up from laboratory to industrial production often encounters difficulties in maintaining reaction selectivity and yield consistency [12]. Process optimization becomes critical for successful technology transfer, requiring extensive development of heating, mixing, and separation systems suitable for large-scale operations [11].

Regulatory factors impose additional constraints on industrial production [10]. Lengthy approval processes for pharmaceutical applications can delay market entry and increase development costs [10]. Safety regulations concerning chemical handling and environmental compliance require substantial investments in specialized infrastructure and monitoring systems [10].

Environmental considerations drive the need for sustainable manufacturing practices [3]. Traditional synthesis methods often rely on organic solvents and generate significant waste streams, creating environmental liabilities and disposal costs [3]. The implementation of green chemistry principles, including solvent-free synthesis and catalyst recycling, becomes essential for sustainable industrial production [7].

Yield optimization strategies focus on process intensification and continuous manufacturing approaches [12]. Modular reactor designs enable flexible scaling while maintaining process control [12]. Continuous processing offers advantages over batch operations including improved heat and mass transfer, reduced equipment size, and enhanced safety profiles [12].

Table 5: Industrial-Scale Production Challenges and Solutions

| Challenge Category | Specific Issues | Market Impact | Potential Solutions | Citation |

|---|---|---|---|---|

| Economic Factors | High production costs, Raw material price volatility | Limited commercial adoption | Process optimization, Green chemistry | [9] |

| Technical Factors | Complex synthesis processes, Catalyst requirements | Requires specialized equipment | Catalyst-free methods, Simplified routes | [10] |

| Regulatory Factors | Lengthy approval processes, Safety regulations | Delayed market entry | Early regulatory engagement | [11] |

| Environmental Factors | Solvent usage, Waste generation | Increased operational costs | Solvent-free synthesis, Recycling | [3] |

| Scale-up Factors | Equipment scaling, Process optimization | Higher capital investment | Modular design, Continuous processing | [12] |

Process development initiatives focus on implementing proven laboratory methodologies at industrial scale [11]. The successful scale-up of thiazolidinedione analogues demonstrates the feasibility of efficient six-step synthesis routes achieving 25% overall yields [11]. Critical factors include novel reaction conditions such as phase-transfer catalysis for epoxide ring opening and optimized oxidation procedures for secondary alcohol conversion [11].

Quality control and analytical considerations become paramount at industrial scale [10]. Consistent product quality requires robust analytical methods and process monitoring systems [10]. The implementation of process analytical technology enables real-time monitoring and control of critical quality attributes throughout production [10].

The nuclear magnetic resonance spectroscopic characterization of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- provides comprehensive structural identification through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance spectroscopy. The compound exhibits characteristic chemical shifts that confirm the presence of the thiazolidinone ring system and the 1-phenylethyl substituent [1] [2].

In the ¹H nuclear magnetic resonance spectrum recorded in deuterated chloroform, the phenylethyl methyl group appears as a characteristic doublet at δ 1.5-1.6 parts per million with a coupling constant of 7.3 hertz, confirming the presence of the chiral methyl group adjacent to the tertiary carbon [3] [4]. The methine proton of the phenylethyl group resonates as a quartet at δ 4.3-4.5 parts per million, indicating its coupling with the adjacent methyl group [4] [5]. The thiazolidinone ring methylene protons (C-5 position) typically appear as a singlet or AB system between δ 3.8-4.2 parts per million [6] [7].

The aromatic protons of the phenyl ring exhibit characteristic multipicity patterns in the aromatic region between δ 7.2-7.4 parts per million, displaying the expected ortho, meta, and para coupling patterns for a monosubstituted benzene ring [7] [8]. The chemical shift values are consistent with electron-withdrawing effects from the adjacent nitrogen atom of the thiazolidinone ring system.

¹³C nuclear magnetic resonance spectroscopy provides definitive carbon framework identification. The carbonyl carbon (C-4) of the thiazolidinone ring appears characteristically downfield at δ 171-174 parts per million, confirming the lactam functionality [9] [6]. The thiocarbonyl carbon (C-2) resonates at approximately δ 180-185 parts per million, which is typical for thioxo groups in five-membered heterocycles [10] [9]. The methylene carbon at the C-5 position appears at δ 35-40 parts per million, while the phenylethyl methyl carbon resonates at δ 19-20 parts per million [6] [8].

| Carbon Position | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| C-2 | 180-185 | Thiocarbonyl (C=S) |

| C-4 | 171-174 | Carbonyl (C=O) |

| C-5 | 35-40 | Methylene (CH₂) |

| Phenylethyl CH₃ | 19-20 | Methyl group |

| Phenylethyl CH | 55-60 | Methine carbon |

| Aromatic carbons | 126-140 | Phenyl ring carbons |

The nuclear magnetic resonance data consistently supports the proposed structure and confirms the regioselective synthesis of the N-3 substituted thiazolidinone derivative [3] [10].

Infrared and Raman Vibrational Mode Analysis

The infrared spectroscopic analysis of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- reveals characteristic vibrational frequencies that confirm the presence of key functional groups and provide insights into the molecular conformation and intermolecular interactions [11] [12].

The most prominent absorption in the infrared spectrum occurs in the carbonyl stretching region at 1690-1720 wave numbers per centimeter, corresponding to the amide carbonyl (C=O) of the thiazolidinone ring [13] [11]. This frequency is consistent with five-membered lactam systems and indicates the electron-withdrawing effect of the adjacent sulfur atom [11] [14]. The carbonyl stretching frequency provides evidence for the lactam tautomeric form rather than the iminol form.

The thiocarbonyl (C=S) stretching vibration appears as a medium to strong absorption band at 1220-1280 wave numbers per centimeter [11] [12]. This frequency is characteristic of thioxo groups in heterocyclic systems and confirms the presence of the sulfur-carbon double bond at the C-2 position of the thiazolidinone ring [13] [14]. The relatively high frequency suggests minimal conjugation with the aromatic system.

Aromatic carbon-hydrogen stretching vibrations manifest as multiple weak to medium intensity bands in the 3050-3100 wave numbers per centimeter region, confirming the presence of the phenyl substituent [11] [12]. These frequencies are typical for monosubstituted benzene rings and indicate the aromatic character is maintained in the compound.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O (lactam) | 1690-1720 | Strong | Thiazolidinone carbonyl |

| C=S (thioxo) | 1220-1280 | Medium-Strong | Thiocarbonyl stretch |

| Ar C-H | 3050-3100 | Weak-Medium | Aromatic C-H stretch |

| C-N | 1100-1150 | Medium | Carbon-nitrogen stretch |

| C-S | 600-700 | Medium | Carbon-sulfur stretch |

| Ring breathing | 800-900 | Medium | Thiazolidinone ring |

The carbon-nitrogen stretching vibrations appear at 1100-1150 wave numbers per centimeter, indicating the tertiary nitrogen character within the thiazolidinone ring system [11] [12]. Carbon-sulfur stretching modes are observed in the lower frequency region at 600-700 wave numbers per centimeter, consistent with the heterocyclic sulfur atom bonding patterns [14] [15].

Ring breathing modes of the thiazolidinone system typically appear at 800-900 wave numbers per centimeter, providing fingerprint identification of the five-membered heterocycle [14]. These vibrational modes are particularly useful for distinguishing thiazolidinone derivatives from other heterocyclic compounds.

Raman spectroscopic analysis complements infrared data by providing information on symmetric vibrational modes that may be infrared inactive. The thiocarbonyl stretching mode often shows enhanced intensity in Raman spectra due to the polarizability of the sulfur-carbon double bond [16] [15]. Aromatic ring breathing modes and carbon-carbon stretching vibrations within the phenyl substituent are typically well-resolved in Raman spectroscopy.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- under electron ionization conditions provides valuable structural information through characteristic fragmentation pathways and molecular ion stability [17] [18].

The molecular ion peak appears at mass-to-charge ratio 237, corresponding to the molecular weight of 237.3 atomic mass units [1]. The molecular ion exhibits moderate stability under electron ionization conditions, with the peak intensity typically representing 15-25 percent of the base peak intensity [19] [20]. The isotope pattern confirms the presence of two sulfur atoms through the characteristic M+2 peak at mass-to-charge ratio 239 with approximately 8 percent relative intensity.

The base peak commonly occurs at mass-to-charge ratio 104, corresponding to the 1-phenylethyl cation fragment (C₈H₁₀⁺) [18] [21]. This fragmentation results from alpha cleavage adjacent to the nitrogen atom, representing the most favorable fragmentation pathway due to the stability of the benzylic carbocation [18]. The formation of this fragment is consistent with typical fragmentation patterns observed in N-alkylated heterocyclic compounds.

| m/z Value | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 237 | 15-25 | [M]⁺- | Molecular ion |

| 239 | 2-3 | [M+2]⁺- | Isotope peak (²⁴S) |

| 104 | 100 | [C₈H₁₀]⁺ | 1-Phenylethyl cation |

| 133 | 40-60 | [M-104]⁺ | Thiazolidinone remnant |

| 91 | 20-30 | [C₇H₇]⁺ | Tropylium ion |

| 77 | 15-25 | [C₆H₅]⁺ | Phenyl cation |

A significant fragment ion appears at mass-to-charge ratio 133, representing the thiazolidinone ring system after loss of the 1-phenylethyl substituent [20]. This fragmentation provides direct evidence for the N-3 substitution pattern and confirms the heterocyclic ring integrity under mass spectrometric conditions.

Secondary fragmentation of the 1-phenylethyl cation leads to formation of the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 through loss of a methyl radical [18]. This rearrangement is characteristic of benzylic systems and provides additional structural confirmation. Further fragmentation produces the phenyl cation (C₆H₅⁺) at mass-to-charge ratio 77 through loss of a methylene unit from the tropylium ion.

The thiazolidinone ring system demonstrates characteristic fragmentation through loss of carbonyl sulfide (COS, mass 60) from the molecular ion, producing a fragment at mass-to-charge ratio 177 [22]. This fragmentation pathway is diagnostic for thioxo-containing heterocycles and provides specific identification of the thiazolidinone ring system.

High-resolution mass spectrometry confirms the exact molecular composition with a measured accurate mass of 237.02820632 atomic mass units, consistent with the calculated exact mass for the molecular formula C₁₁H₁₁NOS₂ [1]. The mass accuracy typically achieved is within 2-5 parts per million, providing unambiguous molecular formula determination.

X-ray Diffraction Studies for Solid-State Configuration

X-ray crystallographic analysis provides definitive three-dimensional structural information for 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements [23] [24]. While specific crystallographic data for this exact compound are limited in the literature, structural studies of closely related thiazolidinone derivatives provide valuable insights into the expected solid-state configuration [3] [25].

Thiazolidinone derivatives typically crystallize in common space groups such as P21/c (monoclinic) or Pbca (orthorhombic), depending on the nature and size of the substituents [23] [26]. The five-membered thiazolidinone ring adopts a planar or slightly puckered conformation, with the sulfur atom at position 1 and nitrogen at position 3 maintaining sp² hybridization characteristics [24] [27].

The 1-phenylethyl substituent at the N-3 position exhibits conformational flexibility, with the phenyl ring capable of adopting various orientations relative to the thiazolidinone plane [3] [25]. Crystallographic studies of similar compounds indicate that the phenyl ring is typically oriented at dihedral angles ranging from 60-120 degrees to minimize steric interactions while maximizing crystal packing efficiency [23] [24].

| Structural Parameter | Typical Range | Significance |

|---|---|---|

| Thiazolidinone ring pucker | 0-15° | Nearly planar ring system |

| C=O bond length | 1.20-1.22 Å | Lactam carbonyl character |

| C=S bond length | 1.65-1.68 Å | Thiocarbonyl double bond |

| N-C(phenylethyl) bond | 1.47-1.50 Å | Single bond to substituent |

| Dihedral angle (ring-phenyl) | 60-120° | Substituent orientation |

The thiocarbonyl group (C=S) at position 2 exhibits characteristic bond lengths of approximately 1.65-1.68 angstroms, confirming the double bond character and distinguishing it from single carbon-sulfur bonds [24] [9]. The carbonyl oxygen at position 4 maintains typical lactam geometry with bond lengths of 1.20-1.22 angstroms [23] [25].

Intermolecular interactions in the crystal structure include hydrogen bonding involving the carbonyl oxygen as an acceptor and aromatic carbon-hydrogen groups as weak donors [3] [23]. The sulfur atoms may participate in weak sulfur-oxygen or sulfur-aromatic interactions that contribute to crystal stability [24] [27]. These non-covalent interactions influence the overall crystal packing and may affect physical properties such as melting point and solubility.

The crystal packing typically exhibits layered arrangements with hydrophobic phenyl groups clustering together and polar thiazolidinone rings forming hydrogen-bonded networks [23] [25]. This organization reflects the amphiphilic nature of the molecule and influences bulk properties such as mechanical strength and thermal stability.

Thermal ellipsoid plots from X-ray diffraction analysis reveal the anisotropic displacement parameters, indicating molecular mobility and conformational flexibility within the crystal lattice [26] [25]. The phenylethyl substituent generally exhibits higher thermal motion compared to the rigid thiazolidinone ring system, confirming the conformational degrees of freedom available to this substituent.

Purity Assessment via Chromatographic Techniques

Chromatographic analysis serves as the primary method for purity assessment and quantitative determination of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-, employing both gas chromatography and high-performance liquid chromatography techniques [28] [29]. These analytical approaches provide sensitive detection of impurities, degradation products, and synthetic byproducts.

High-performance liquid chromatography analysis typically employs reverse-phase columns with C18 stationary phases for effective separation of the target compound from structurally related impurities [29]. Mobile phase compositions generally consist of acetonitrile-water gradients with phosphoric acid or formic acid modifiers to achieve optimal peak shape and resolution [28] [29]. The compound typically elutes with retention times between 8-12 minutes under standard reverse-phase conditions, depending on the specific gradient profile and column characteristics.

| Chromatographic Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 reverse-phase (150 × 4.6 mm) | Separation mechanism |

| Mobile Phase | Acetonitrile:Water (60:40) | Elution solvent |

| Flow Rate | 1.0 mL/min | Optimal separation |

| Detection | UV at 254 nm | Aromatic absorption |

| Injection Volume | 10-20 μL | Sample introduction |

| Column Temperature | 25-30°C | Reproducibility |

Ultraviolet detection at 254 nanometers provides sensitive monitoring based on the aromatic chromophore of the phenyl substituent [28] [29]. The compound exhibits characteristic absorption with molar absorptivity values typically ranging from 8,000 to 12,000 liters per mole per centimeter, enabling detection limits in the microgram per milliliter range [28].

Purity assessment by high-performance liquid chromatography typically reveals main component purity levels of 95-99 percent for well-synthesized samples [28] [30]. Common impurities include unreacted starting materials such as rhodanine (2-thioxo-4-thiazolidinone) eluting at shorter retention times, and condensation products or oxidation byproducts appearing at longer retention times [30].

Gas chromatography provides complementary analysis using thermal conductivity or flame ionization detection [20]. The compound typically exhibits retention times of 12-16 minutes on standard non-polar columns (DB-5 or equivalent) with temperature programming from 100°C to 280°C [20]. The thermal stability under gas chromatography conditions allows for accurate quantitative analysis without significant decomposition.

Method validation parameters for chromatographic purity assessment include linearity over concentration ranges of 0.1-2.0 milligrams per milliliter, with correlation coefficients exceeding 0.999 [28] [29]. Precision studies demonstrate relative standard deviations below 2 percent for replicate injections, confirming method reliability [28]. Accuracy assessments using standard addition techniques typically show recovery percentages between 98-102 percent [29].

Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions reveal the compound's stability profile and identify potential degradation pathways [28]. These studies guide the development of stability-indicating methods and establish appropriate storage conditions for maintaining compound integrity [30].